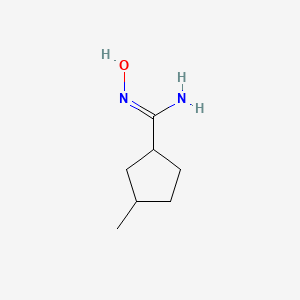

N'-hydroxy-3-methylcyclopentane-1-carboximidamide

CAS No.:

Cat. No.: VC17867646

Molecular Formula: C7H14N2O

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14N2O |

|---|---|

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | N'-hydroxy-3-methylcyclopentane-1-carboximidamide |

| Standard InChI | InChI=1S/C7H14N2O/c1-5-2-3-6(4-5)7(8)9-10/h5-6,10H,2-4H2,1H3,(H2,8,9) |

| Standard InChI Key | HXLIOBOFSKUTPC-UHFFFAOYSA-N |

| Isomeric SMILES | CC1CCC(C1)/C(=N/O)/N |

| Canonical SMILES | CC1CCC(C1)C(=NO)N |

Introduction

N'-hydroxy-3-methylcyclopentane-1-carboximidamide is a chemical compound belonging to the class of carboximidamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an imino group. This compound is notable for its unique structural features and potential applications in medicinal chemistry and organic synthesis.

Synthesis of N'-hydroxy-3-methylcyclopentane-1-carboximidamide

The synthesis of N'-hydroxy-3-methylcyclopentane-1-carboximidamide typically involves multi-step organic reactions. One common method is the reaction of 3-methylcyclopentanone with hydroxylamine followed by subsequent reactions to introduce the carboximidamide functionality.

Synthesis Steps

-

Initial Reaction: The process begins with the reaction of 3-methylcyclopentanone.

-

Introduction of Hydroxylamine: Hydroxylamine is used to introduce the hydroxyl group.

-

Formation of Carboximidamide: Further reactions are conducted to form the carboximidamide moiety.

Chemical Reactions and Mechanisms

N'-hydroxy-3-methylcyclopentane-1-carboximidamide can participate in various chemical reactions typical for imidamides, such as nucleophilic substitutions and condensation reactions.

Nucleophilic Attack

-

The nitrogen atom in the carboximidamide group can act as a nucleophile, attacking electrophiles.

-

Hydrolysis: The compound can undergo hydrolysis under appropriate conditions.

Potential Applications

This compound has potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.

Medicinal Chemistry

-

Enzyme Inhibition: It may act as an inhibitor or modulator in enzymatic reactions.

-

Biological Targets: The compound interacts with biological targets, potentially influencing various biological pathways.

Organic Synthesis

-

Versatile Reactivity: Its reactivity makes it useful in synthesizing complex organic molecules.

Research Findings and Data

While specific literature on N'-hydroxy-3-methylcyclopentane-1-carboximidamide is limited, related compounds have been studied extensively, providing insights into its potential synthesis and applications.

Data Table: Comparison of Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume